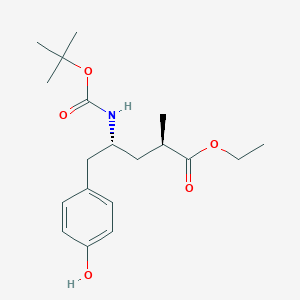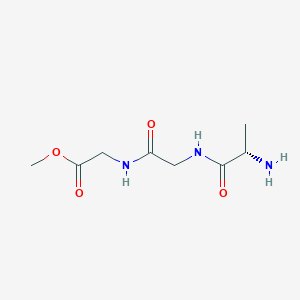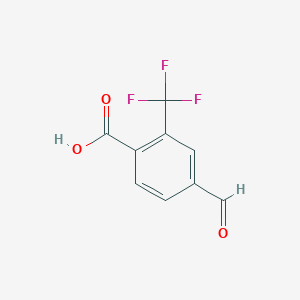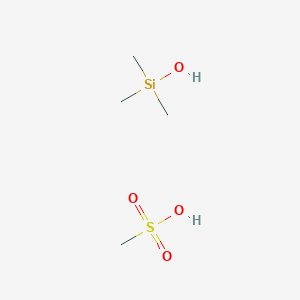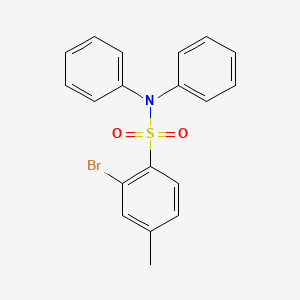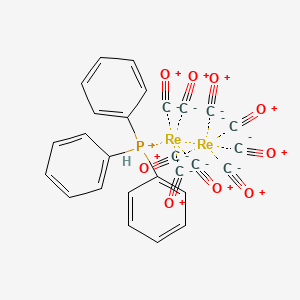
Nonacarbonyl(triphenylphosphine)dirhenium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nonacarbonyl(triphenylphosphine)dirhenium is a complex organometallic compound with the chemical formula [Re₂(CO)₉(PPh₃)] It is known for its unique structure, which includes two rhenium atoms bonded together and coordinated with nine carbonyl groups and one triphenylphosphine ligand
准备方法
Synthetic Routes and Reaction Conditions
Nonacarbonyl(triphenylphosphine)dirhenium can be synthesized through the reaction of dirhenium decacarbonyl with triphenylphosphine. The reaction typically involves heating dirhenium decacarbonyl in the presence of triphenylphosphine under an inert atmosphere, such as nitrogen or argon. The reaction proceeds as follows: [ \text{Re}2(\text{CO}){10} + \text{PPh}_3 \rightarrow \text{Re}_2(\text{CO})_9(\text{PPh}_3) + \text{CO} ]
Industrial Production Methods
While the synthesis of this compound is primarily conducted on a laboratory scale, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity. This may include controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Nonacarbonyl(triphenylphosphine)dirhenium undergoes various types of chemical reactions, including:
Ligand Substitution: The triphenylphosphine ligand can be replaced by other ligands, such as phosphines or phosphites, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the rhenium atoms undergo changes in oxidation states.
Addition Reactions: this compound can react with small molecules like oxygen, nitrogen monoxide, and iodine.
Common Reagents and Conditions
Ligand Substitution: Reactions typically involve the use of excess ligand and may require heating or the presence of a catalyst.
Oxidation and Reduction: Common oxidizing agents include oxygen and iodine, while reducing agents may include hydrogen or hydrides.
Addition Reactions: These reactions often occur under mild conditions and may involve the use of solvents like decalin.
Major Products Formed
Ligand Substitution: Products include various substituted rhenium carbonyl complexes.
Oxidation and Reduction: Products may include oxidized or reduced forms of the rhenium complex.
Addition Reactions: Products include adducts with the added small molecules.
科学研究应用
Nonacarbonyl(triphenylphosphine)dirhenium has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other rhenium complexes and as a catalyst in various organic reactions.
Biology: The compound’s potential as a radiopharmaceutical agent is being explored due to the radioactive properties of rhenium isotopes.
Medicine: Research is ongoing into its use in targeted cancer therapies, leveraging its ability to deliver radioactive rhenium to tumor sites.
Industry: this compound is used in the development of advanced materials and as a catalyst in industrial chemical processes.
作用机制
The mechanism by which nonacarbonyl(triphenylphosphine)dirhenium exerts its effects involves the coordination of the rhenium atoms with various ligands. The compound can undergo ligand exchange, redox reactions, and addition reactions, which alter its chemical properties and reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or radiopharmaceutical use.
相似化合物的比较
Nonacarbonyl(triphenylphosphine)dirhenium can be compared with other rhenium carbonyl complexes, such as:
Octacarbonylbis(triphenylphosphine)dirhenium: This compound has two triphenylphosphine ligands and eight carbonyl groups, offering different reactivity and applications.
Dirhenium decacarbonyl: Lacking the triphenylphosphine ligand, this compound has different chemical properties and uses.
Rhenium tricarbonyl complexes: These smaller complexes have distinct reactivity and are used in different catalytic and medicinal applications.
This compound is unique due to its specific ligand arrangement and the resulting chemical properties, making it valuable for specialized applications in research and industry.
属性
分子式 |
C27H16O9PRe2+ |
|---|---|
分子量 |
887.8 g/mol |
IUPAC 名称 |
carbon monoxide;rhenium;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.9CO.2Re/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;9*1-2;;/h1-15H;;;;;;;;;;;/p+1 |
InChI 键 |
UZFGPTHCKRELCO-UHFFFAOYSA-O |
规范 SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Re].[Re] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


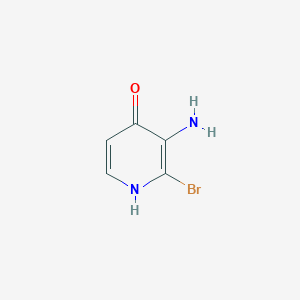
![thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid](/img/structure/B15250045.png)
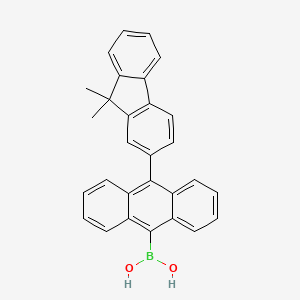
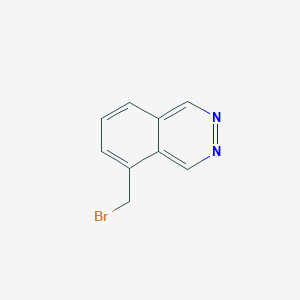
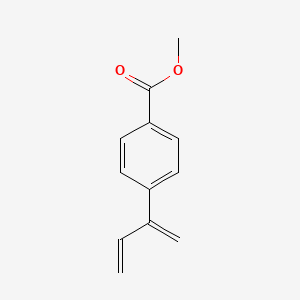
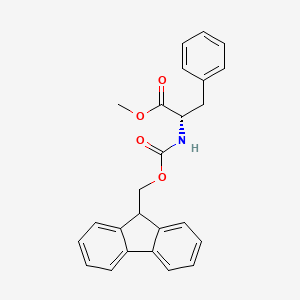
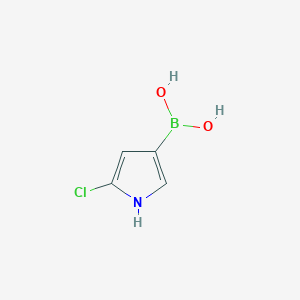
![2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine](/img/structure/B15250087.png)
